molecular formula C26H16 B13759182 Naphtho(1,2-b)chrysene CAS No. 220-77-9

Naphtho(1,2-b)chrysene

Cat. No.: B13759182
CAS No.: 220-77-9
M. Wt: 328.4 g/mol
InChI Key: IHQGFGQIOMWFFZ-UHFFFAOYSA-N
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Description

Naphtho(1,2-b)chrysene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho(1,2-b)chrysene can be synthesized through various methods, including photochemical reactions and multicomponent reactions. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method utilizes 2-naphthol as a starting material in multicomponent reactions to construct diverse heterocyclic frameworks .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis of related compounds often involves scalable photochemical and catalytic processes. These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,2-b)chrysene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions can lead to various functionalized derivatives.

Scientific Research Applications

Naphtho(1,2-b)chrysene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of naphtho(1,2-b)chrysene involves its interaction with various molecular targets and pathways. Its effects are often mediated through the formation of reactive intermediates, such as epoxides, which can interact with DNA and proteins, leading to potential biological activities . The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Naphtho(1,2-b)chrysene can be compared with other polycyclic aromatic hydrocarbons, such as:

These compounds share structural similarities but differ in their electronic properties, reactivity, and applications, highlighting the uniqueness of this compound.

Biological Activity

Naphtho(1,2-b)chrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly in relation to carcinogenicity. This article reviews the current understanding of its biological activity, including mechanisms of action, toxicological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its fused ring structure, which contributes to its stability and lipophilicity. The molecular formula is C18H12, and it is part of a larger class of compounds known for their environmental persistence and potential health risks.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to form DNA adducts through metabolic activation. Similar to other PAHs, it undergoes biotransformation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Metabolic Activation

  • Phase I Metabolism : Involves the oxidation of this compound by cytochrome P450 enzymes, generating epoxide intermediates.
  • DNA Adduct Formation : These epoxides can bind covalently to DNA, resulting in mutations that may initiate carcinogenesis.

Carcinogenic Potential

Research indicates that this compound exhibits significant carcinogenic potential. Studies have shown that it can induce tumors in laboratory animals through various exposure routes.

Animal Studies

  • In one study involving mice, this compound was administered via skin application and resulted in a notable increase in tumor incidence .
  • Another investigation highlighted the compound's ability to promote tumor formation when combined with other known carcinogens .

Toxicological Effects

The toxicological profile of this compound includes several adverse effects beyond carcinogenicity:

  • Genotoxicity : Evidence suggests that this compound can cause DNA damage and mutations in vitro.
  • Immunotoxicity : Some studies indicate potential immunosuppressive effects following exposure.

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyMethodologyKey Findings
Skin application in miceInduced significant tumor formation.
In vitro mutagenicity testingShowed DNA adduct formation and mutagenic effects.
Combined exposure studiesEnhanced tumorigenic effects when co-administered with other PAHs.

Properties

CAS No.

220-77-9

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

hexacyclo[12.12.0.02,11.05,10.016,25.017,22]hexacosa-1(26),2(11),3,5,7,9,12,14,16(25),17,19,21,23-tridecaene

InChI

InChI=1S/C26H16/c1-3-7-21-18(6-1)11-13-24-23(21)14-12-20-15-25-19(16-26(20)24)10-9-17-5-2-4-8-22(17)25/h1-16H

InChI Key

IHQGFGQIOMWFFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=CC6=CC=CC=C65)C=C43

Origin of Product

United States

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